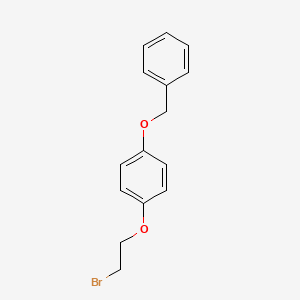

1-(Benzyloxy)-4-(2-bromoethoxy)benzene

Description

Structural Significance as a Bifunctional Building Block

The utility of 1-(Benzyloxy)-4-(2-bromoethoxy)benzene as a bifunctional building block stems from the orthogonal reactivity of its two key functional groups: the benzyloxy ether and the bromoethoxy chain. This bifunctionality is crucial in the design of multi-step syntheses where precise control over the sequence of bond formation is essential.

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. wikipedia.org The benzyl (B1604629) ether linkage is stable under a variety of reaction conditions, including those that are acidic or basic, allowing chemists to perform transformations on other parts of the molecule without affecting the protected phenol (B47542). chem-station.com This stability is a significant advantage in complex synthetic routes. The benzyl group can be selectively removed later in the synthesis, typically through catalytic hydrogenation, to reveal the free phenol for subsequent reactions. organic-chemistry.org

The 2-bromoethoxy group , on the other hand, provides a reactive electrophilic site. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this moiety an excellent substrate for a variety of substitution reactions. beilstein-journals.org This allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The spatial separation of these two functional groups by the phenoxy ring ensures that their reactivities are largely independent of each other, a critical feature for a successful bifunctional building block.

| Functional Group | Chemical Nature | Key Reactivity | Common Transformations |

| Benzyloxy | Protected Phenol (Ether) | Stable under many conditions, cleavable under specific reductive conditions | Deprotection (e.g., hydrogenolysis) to yield a phenol |

| 2-Bromoethoxy | Alkyl Halide | Electrophilic carbon susceptible to nucleophilic attack | Nucleophilic substitution (SN2) reactions |

Role in Contemporary Synthetic Methodologies

The distinct reactivity of its functional groups allows this compound to be employed in a variety of modern synthetic strategies. Its application often involves a two-stage approach where each functional group is manipulated sequentially.

One common synthetic application involves utilizing the bromoethoxy group for the initial coupling reaction. For instance, it can react with amines, thiols, or alkoxides to form more complex ethers, thioethers, or tertiary amines, respectively. This step introduces a new molecular fragment onto the core structure. Following this transformation, the benzyloxy group can be deprotected to unveil the phenol. This newly exposed hydroxyl group can then participate in a second set of reactions, such as esterification, etherification, or conversion to a triflate for cross-coupling reactions.

A notable application of this building block is in the synthesis of molecules with potential biological activity and in materials science. For example, it can serve as a precursor for the synthesis of compounds used in the development of liquid crystals. nih.gov The rigid phenyl ring provides a core structure, while the two functional groups allow for the attachment of different side chains that can influence the mesomorphic properties of the final molecule.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 3351-59-5 chemicalbook.com |

| Molecular Formula | C15H15BrO2 biotuva.com |

| Molecular Weight | 307.18 g/mol biotuva.com |

| Appearance | White to off-white solid |

| Melting Point | 85-87 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVDMCGNBFASBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444517 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-59-5 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthesis of 1 Benzyloxy 4 2 Bromoethoxy Benzene

Established Synthetic Routes via Williamson Ether Synthesis Protocol

The Williamson ether synthesis stands as the most reliable and widely utilized method for preparing ethers, including 1-(Benzyloxy)-4-(2-bromoethoxy)benzene. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of a phenol (B47542) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. masterorganicchemistry.comlibretexts.org

The core of this synthesis is the reaction between 4-benzyloxyphenol and 1,2-dibromoethane (B42909). In this process, the phenolic hydroxyl group of 4-benzyloxyphenol is first deprotonated by a base to form the more nucleophilic 4-benzyloxyphenoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired ether linkage.

To favor the formation of the mono-alkylated product, this compound, an excess of 1,2-dibromoethane is typically used. This stoichiometric imbalance minimizes the potential for a second substitution reaction where another molecule of 4-benzyloxyphenoxide could react with the bromoethoxy group of the product, which would lead to the formation of the undesired byproduct, 1,2-bis(4-benzyloxyphenoxy)ethane.

The choice of base is critical for the efficient deprotonation of the phenolic starting material. francis-press.com While strong bases like sodium hydride (NaH) are effective, milder inorganic bases such as anhydrous potassium carbonate (K₂CO₃) are often preferred. libretexts.orgplos.org Potassium carbonate is advantageous due to its lower cost, easier handling, and ability to facilitate high yields under relatively mild conditions. plos.org

The solvent plays a crucial role in the kinetics of the SN2 reaction. Polar aprotic solvents are ideal for Williamson ether synthesis. N,N-Dimethylformamide (DMF) is a frequently used solvent for this transformation. researchgate.net DMF effectively solvates the potassium cation (K⁺) from the base but does not strongly solvate the phenoxide anion. This leaves the nucleophile relatively "naked" and highly reactive, thereby accelerating the rate of the desired substitution reaction. As with the base, the solvent must be dry to prevent unwanted side reactions.

| Reagent | Function | Rationale for Selection |

|---|---|---|

| 4-Benzyloxyphenol | Nucleophile Precursor | Provides the core aromatic ether structure. |

| 1,2-Dibromoethane | Electrophile / Alkylating Agent | Provides the bromoethoxy group; being a primary halide is ideal for SN2 reaction. masterorganicchemistry.comlibretexts.org |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic -OH to form a potent nucleophile; mild and effective. plos.orgresearchgate.net |

| Dry N,N-Dimethylformamide (DMF) | Solvent | Polar aprotic solvent that accelerates SN2 reactions by solvating cations but not anions. researchgate.net |

The reaction is typically conducted under controlled thermal conditions to ensure a steady reaction rate while minimizing decomposition or side reactions. Moderately elevated temperatures, often in the range of 50-80 °C, are common. A similar reaction using catechol and 1,2-dibromoethane is conducted under reflux. chemicalbook.com The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC) until the starting 4-benzyloxyphenol is consumed. chegg.com The total reaction time can vary from several hours to overnight, depending on the specific temperature and concentration of reactants.

To achieve a high yield of this compound, a carefully optimized protocol is necessary. The key parameters for a high-yielding synthesis are summarized below.

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant Ratio | Stoichiometric excess of 1,2-Dibromoethane | To minimize the formation of the dialkylated byproduct. |

| Base | Anhydrous Potassium Carbonate | Ensures efficient deprotonation without introducing water. francis-press.com |

| Solvent | Dry N,N-Dimethylformamide (DMF) | Promotes a high SN2 reaction rate. |

| Temperature | Moderate heating (e.g., 50-80 °C) | Provides sufficient activation energy without causing degradation. |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for determination of reaction completion. chegg.com |

Reaction of 4-Benzyloxyphenol with 1,2-Dibromoethane

Advanced Purification Techniques for Isolating this compound

Following the completion of the reaction, a systematic purification process is required to isolate the target compound in high purity. The initial step involves cooling the reaction mixture and filtering off the insoluble inorganic salts, such as potassium carbonate and the potassium bromide byproduct.

The filtrate, which contains the product, unreacted 1,2-dibromoethane, and DMF, is then subjected to an aqueous work-up. This typically involves partitioning the mixture between water and a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758). chemicalbook.com This procedure serves to extract the desired organic product into the organic layer while removing the highly water-soluble DMF.

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the crude product. chemicalbook.com For final purification to achieve high analytical purity, recrystallization from a suitable solvent system (such as ethanol (B145695) or ether) or column chromatography on silica (B1680970) gel is employed. chemicalbook.comgoogle.com

Column Chromatography Protocols (e.g., Dichloromethane/Hexane (B92381) Mixture)

Column chromatography is a crucial step in obtaining highly pure this compound. uvic.ca Silica gel is the most commonly used stationary phase for this type of compound. uvic.ca The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane or ethyl acetate is often employed. rochester.edu

For the purification of this compound, a gradient elution is often preferred, starting with a low polarity solvent system and gradually increasing the polarity. This allows for the sequential elution of compounds based on their polarity, with non-polar impurities eluting first, followed by the desired product, and then more polar impurities.

A common starting point for the solvent system is a mixture of hexane and dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude product. A typical protocol might start with 100% hexane and gradually increase the proportion of dichloromethane. Alternatively, an ethyl acetate/hexane mixture is also highly effective. For compounds of moderate polarity, a mixture of 10-50% ethyl acetate in hexane is a good starting point. rochester.edu A specific protocol found for a similar compound utilized an eluent system of 20% ethyl acetate in hexane (2:8 ethyl acetate/hexane), which successfully isolated the desired product.

Interactive Data Table: Column Chromatography Parameters

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Adsorbent material packed in the column. | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Solvent or solvent mixture that carries the sample through the stationary phase. | Dichloromethane/Hexane or Ethyl Acetate/Hexane |

| Elution Mode | Method of changing the mobile phase composition. | Isocratic (constant composition) or Gradient (increasing polarity) |

| Solvent Ratio | The proportion of polar to non-polar solvent. | Starting with low polarity (e.g., 5-10% Dichloromethane or Ethyl Acetate in Hexane) and gradually increasing. |

| Monitoring | Technique to track the separation. | Thin-Layer Chromatography (TLC) of collected fractions. |

Recrystallization and Precipitation Strategies

After column chromatography, the fractions containing the pure product are combined and the solvent is evaporated. To further enhance the purity, recrystallization or precipitation can be performed. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

For compounds with aromatic and ether functionalities like this compound, a variety of solvents can be considered. Ethanol is a common and effective solvent for the recrystallization of many organic compounds. A procedure for a related bromo- and benzyloxy-substituted compound involved dissolving the oily residue in ethanol and stirring the solution at a reduced temperature (-20°C to -15°C) to induce the formation of a solid, which was then collected by filtration. google.com This suggests that ethanol could be a suitable solvent for either recrystallization or precipitation of the target compound.

Another potential solvent is acetone. For instance, single crystals of the related compound 4-(benzyloxy)-2-bromo-1-methoxybenzene were successfully obtained by recrystallization from acetone. The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Precipitation can be induced by dissolving the compound in a good solvent and then adding a poor solvent (an anti-solvent) in which the compound is insoluble. For example, if the compound is readily soluble in dichloromethane, the addition of hexane could cause it to precipitate out of the solution.

Interactive Data Table: Recrystallization and Precipitation Solvents

| Technique | Solvent/Solvent System | Rationale |

| Recrystallization | Ethanol | The compound is likely to have good solubility in hot ethanol and lower solubility in cold ethanol. |

| Recrystallization | Acetone | Proven effective for similar substituted aromatic ethers. |

| Precipitation | Dichloromethane/Hexane | Dichloromethane acts as the solvent, and hexane acts as the anti-solvent. |

Reactivity and Transformational Chemistry of 1 Benzyloxy 4 2 Bromoethoxy Benzene

Chemical Functionality and Reactive Centers

1-(Benzyloxy)-4-(2-bromoethoxy)benzene is a bifunctional organic molecule featuring two distinct ether linkages and a terminal alkyl bromide. Its reactivity is governed by the interplay of these functional groups. The molecule possesses several potential centers for chemical transformation:

The Bromoethoxy Moiety: The primary reactive center is the electrophilic carbon atom attached to the bromine. The carbon-bromine bond is polarized, making this carbon susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating aliphatic nucleophilic substitution reactions. csbsju.edu

The Benzyloxy Group: This group consists of a benzyl (B1604629) substituent linked to the phenoxy ring via an ether oxygen. The benzylic carbon (the CH2 group attached to both the phenyl ring and the ether oxygen) is a site for potential oxidation or hydrogenolysis. organic-chemistry.orgnih.gov The ether oxygen itself is a Lewis base due to its lone pairs of electrons.

The Aromatic Rings: The two phenyl rings are generally electron-rich. The phenoxy ring is activated towards electrophilic aromatic substitution by the two electron-donating ether groups. doubtnut.comvedantu.com Conversely, the rings are deactivated towards nucleophilic aromatic substitution, as they lack strong electron-withdrawing groups. libretexts.orgyoutube.com

The molecule's reactivity is dominated by the bromoethoxy group, which readily participates in substitution reactions, and the benzyloxy group, which can be cleaved under specific reductive or oxidative conditions.

Nucleophilic Substitution Reactions at the Bromoethoxy Moiety

The most significant and widely exploited reactivity of this compound involves the nucleophilic substitution at the terminal bromo-substituted carbon. This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an incoming nucleophile displaces the bromide ion. csbsju.edu

A diverse array of nucleophiles can be employed to displace the bromide, leading to the formation of a new carbon-nucleophile bond. This versatility makes the compound a valuable intermediate in the synthesis of more complex molecules.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form new ether linkages. For instance, reaction with sodium ethoxide would yield 1-(benzyloxy)-4-(2-ethoxyethoxy)benzene. Hydroxide ions can also act as nucleophiles, leading to the corresponding alcohol, 2-(4-(benzyloxy)phenoxy)ethanol. libretexts.org

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the bromide to form the corresponding primary, secondary, or tertiary amines. Azide (B81097) ions are also effective nucleophiles, producing an alkyl azide which can be further transformed, for example, by reduction to a primary amine.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react readily to form thioethers. csbsju.edu For example, reaction with sodium thiophenoxide would yield 1-(benzyloxy)-4-(2-(phenylthio)ethoxy)benzene.

The table below summarizes the scope of nucleophilic substitution reactions at the bromoethoxy moiety.

| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | |

| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether | |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Ester | |

| Nitrogen | Amine (Primary) | Aniline (PhNH₂) | Secondary Amine |

| Amine (Secondary) | Diethylamine (Et₂NH) | Tertiary Amine | |

| Azide | Sodium Azide (NaN₃) | Azide | |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Sulfide | Sodium Sulfide (Na₂S) | Thioether (dimeric) | |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |

The nucleophilic substitution reactions involving the bromoethoxy group of this compound are highly regioselective. Attack occurs exclusively at the primary carbon bearing the bromine atom. The aromatic rings are unreactive towards nucleophilic attack under typical conditions for aliphatic substitution because they lack the necessary activation by potent electron-withdrawing groups. masterorganicchemistry.comyoutube.com

Since the electrophilic carbon is a primary, achiral center, and no stereocenters are formed during these substitution reactions, stereochemical considerations are not applicable. The reaction proceeds without any change in the configuration of the rest of the molecule.

Modifications and Deprotection of the Benzyloxy Group

The benzyloxy group is often employed as a protecting group for phenols due to its general stability and the various methods available for its removal.

The most common method for cleaving a benzyl ether is catalytic hydrogenation. organic-chemistry.org This process involves the reaction of the molecule with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction is clean and efficient, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

The general transformation is as follows: this compound + H₂ --(Pd/C)--> 4-(2-Bromoethoxy)phenol + Toluene

This method is highly effective but can be complicated by the presence of other functional groups that are also susceptible to hydrogenation, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection strategies may be required. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can sometimes offer milder conditions. researchgate.net

Benzyl ethers can also be cleaved under oxidative conditions. This approach is particularly useful when hydrogenation-sensitive groups are present in the molecule. organic-chemistry.org One method involves the use of a nitroxyl-radical catalyst, such as one derived from TEMPO, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.gov This system facilitates the oxidation of the benzylic ether at ambient temperature. nih.gov The reaction proceeds through the formation of an intermediate that is then hydrolyzed to the phenol and benzaldehyde.

Other oxidative reagents that can effect the cleavage of benzyl ethers include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl ethers but can also be used for simple benzyl ethers, sometimes with photoirradiation. organic-chemistry.org

The table below outlines common methods for the deprotection of the benzyloxy group.

| Method | Reagents | Byproduct | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Toluene | Clean, high-yielding, common procedure. organic-chemistry.orgresearchgate.net |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Toluene | Milder conditions than direct hydrogenation. researchgate.net |

| Oxidative Cleavage | Nitroxyl-Radical Catalyst, PIFA | Benzaldehyde | Mild, avoids hydrogenation of sensitive groups. nih.gov |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Benzyl Bromide | Useful when catalytic methods fail. researchgate.netucalgary.ca |

Coupling Reactions for Aromatic Functionalization

The presence of a bromine atom on the benzene (B151609) ring of this compound makes it a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the functionalization of the aromatic core. The reactivity of the aryl bromide is central to these transformations, enabling the construction of more complex molecular architectures.

Formation of Boronic Acid Derivatives (e.g., via Suzuki-Miyaura Type Couplings)

The conversion of the aryl bromide in this compound into a boronic acid or its corresponding ester is a critical step for subsequent Suzuki-Miyaura cross-coupling reactions. nih.govudel.edu The most common method for this transformation is the Miyaura borylation. organic-chemistry.org This palladium-catalyzed reaction involves the cross-coupling of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgnih.gov

The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The resulting aryl boronate ester is a stable, versatile intermediate that can be purified and used in subsequent Suzuki-Miyaura couplings without prior hydrolysis. organic-chemistry.org The mild conditions of the Miyaura borylation are compatible with a wide range of functional groups, including the ether linkages present in this compound. organic-chemistry.org While specific studies on this compound are not detailed in the provided results, the transformation of structurally similar bromo-benzyloxy compounds into boronic acid derivatives is a well-established strategy for accessing key intermediates for Suzuki-Miyaura couplings. nih.gov

Below is a table summarizing typical conditions for a Miyaura borylation reaction applicable to an aryl bromide like this compound.

| Component | Example Reagent/Condition | Typical Role |

|---|---|---|

| Substrate | Aryl Bromide (e.g., this compound) | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, or XPhos Pd G2 | Facilitates oxidative addition and reductive elimination |

| Ligand | dppf, XPhos, SPhos | Stabilizes the palladium center and modulates reactivity |

| Base | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃) | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

Other Metal-Catalyzed Cross-Coupling Strategies

Beyond the formation of boronic acid derivatives, the aryl bromide moiety of this compound serves as a handle for a diverse array of other metal-catalyzed cross-coupling reactions. These methods provide powerful tools for introducing various substituents onto the aromatic ring.

One of the most significant strategies is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. rsc.org This reaction would allow for the introduction of primary or secondary amines at the bromine-substituted position of the molecule, using catalysts like palladium complexes with specialized phosphine ligands (e.g., XPhos, SPhos) and a strong base.

Other prominent cross-coupling reactions applicable to this substrate include:

Heck Reaction: A palladium-catalyzed reaction to form a carbon-carbon bond between the aryl bromide and an alkene.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction that couples the aryl bromide with a terminal alkyne, forming a new carbon-carbon triple bond.

Stille Coupling: A palladium-catalyzed reaction involving an organotin reagent as the coupling partner.

Negishi Coupling: A nickel- or palladium-catalyzed reaction that couples the aryl bromide with an organozinc reagent.

These reactions collectively offer a wide range of possibilities for elaborating the structure of this compound, demonstrating its utility as a versatile building block in synthetic chemistry. ethz.ch

The table below outlines several potential cross-coupling reactions for the functionalization of this compound.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Aryl, Aryl-Vinyl | Organoboron compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | Aryl-Nitrogen | Amine (R₂NH) | Pd(0)/Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

| Heck | Aryl-Vinyl | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Aryl-Alkynyl | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine base |

| Stille | Aryl-Aryl, Aryl-Vinyl | Organostannane (Organotin) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | Aryl-Aryl, Aryl-Alkyl | Organozinc compound | Pd(0) or Ni(0) catalyst |

Mechanistic Investigations of Chemical Transformations Involving 1 Benzyloxy 4 2 Bromoethoxy Benzene

Reaction Pathway Elucidation for Key Derivatizations

The primary reaction pathway for the derivatization of 1-(Benzyloxy)-4-(2-bromoethoxy)benzene involves the nucleophilic substitution of the bromine atom. Given that the bromine is attached to a primary carbon, and the steric hindrance is minimal, the reaction proceeds almost exclusively through an SN2 mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

A significant derivatization is the reaction with primary or secondary amines to form the corresponding N-substituted aminoethoxybenzene derivatives. A key example is the intramolecular cyclization to form morpholine derivatives, a core structure in many biologically active compounds. For instance, the synthesis of Viloxazine, a norepinephrine reuptake inhibitor, can be conceptualized as proceeding through a pathway involving the reaction of a precursor related to this compound with an amino alcohol.

The general pathway for an SN2 reaction of this compound with a generic nucleophile (Nu-) can be depicted as follows:

Scheme 1: General SN2 Reaction Pathway

This concerted mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. This approach ensures optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Br bond.

Table 1: Plausible Derivatizations of this compound via the SN2 Pathway

| Nucleophile | Reagent Example | Product Class |

| Amine | Ethanolamine | Aminoethoxybenzene |

| Azide (B81097) | Sodium Azide | Azidoethoxybenzene |

| Cyanide | Sodium Cyanide | Cyanoethoxybenzene |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Hydroxide | Sodium Hydroxide | Hydroxyethoxybenzene |

Understanding Intermediates and Transition States

A hallmark of the SN2 reaction is the absence of a discrete intermediate. The reaction proceeds through a single transition state. For the reaction of this compound, this transition state is characterized by a pentacoordinate carbon atom where the nucleophile and the leaving group (bromide) are partially bonded to the alpha-carbon of the ethoxy chain.

Key Features of the SN2 Transition State:

Geometry: The central carbon atom adopts a trigonal bipyramidal geometry. The incoming nucleophile and the departing bromide ion occupy the apical positions, while the hydrogen atoms and the adjacent carbon of the ethoxy group lie in the equatorial plane.

Bonding: The C-Nu bond is forming, and the C-Br bond is breaking simultaneously.

Charge Distribution: The negative charge is distributed over the nucleophile, the alpha-carbon, and the leaving group.

Computational studies on analogous SN2 reactions, such as the reaction of a halide ion with a primary alkyl halide, have provided significant insights into the energetics and geometry of the transition state. researchgate.netmdpi.com These studies reveal that the energy of the transition state is a critical determinant of the reaction rate.

Figure 1: Representative Energy Profile for an SN2 Reaction

The reaction coordinate diagram for a typical SN2 reaction shows a single energy maximum corresponding to the transition state, connecting the reactants and the products without any intermediates.

Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, the kinetics of SN2 reactions are well-understood and can be applied to this system.

Kinetics:

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The rate law is expressed as:

Rate = k[Substrate][Nucleophile]

This second-order kinetics is a direct consequence of the bimolecular nature of the rate-determining step, which involves the collision of the substrate and the nucleophile.

Factors influencing the rate constant (k) include:

Nucleophile Strength: Stronger nucleophiles lead to a faster reaction rate.

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Leaving Group Ability: Bromide is a good leaving group, facilitating the reaction.

Steric Hindrance: The primary nature of the alkyl bromide in this compound minimizes steric hindrance, favoring a rapid SN2 reaction.

Thermodynamics:

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Reaction with Azide

The following table presents plausible, illustrative data for the reaction of this compound with sodium azide in acetone at 25°C. This data is based on typical values for SN2 reactions of primary alkyl bromides.

| Parameter | Value (Illustrative) | Unit |

| Rate Constant (k) | 1.5 x 10-3 | L mol-1 s-1 |

| Activation Energy (Ea) | 80 | kJ mol-1 |

| Enthalpy of Reaction (ΔH) | -50 | kJ mol-1 |

| Entropy of Reaction (ΔS) | -20 | J mol-1 K-1 |

| Gibbs Free Energy (ΔG) | -44 | kJ mol-1 |

Spectroscopic and Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive article detailing the advanced spectroscopic characterization and structural conformation of the chemical compound this compound cannot be generated at this time. Despite extensive searches of scientific literature and chemical databases, the specific, in-depth experimental data required to fulfill the requested outline is not publicly available.

The planned article was structured to include:

High-Resolution NMR Spectroscopy: Detailed analysis of Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques such as COSY, NOESY, and HETCOR.

Mass Spectrometry (MS): Analysis of the compound's molecular weight and fragmentation patterns, including exact mass determination through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: Identification of characteristic functional groups.

While spectroscopic data for structurally related compounds—such as 1-(benzyloxy)-4-methoxybenzene and 4-benzyloxybromobenzene—are available, utilizing this information would constitute a predictive analysis rather than a factual report on this compound. Such an approach would not adhere to the required standards of scientific accuracy for an article focused solely on the specified compound.

A patent document outlines a potential synthetic route to this compound through the reaction of 4-(benzyloxy)phenol with 1,2-dibromoethane (B42909). However, this source does not include the subsequent spectroscopic characterization of the product.

Without access to primary experimental data, a scientifically rigorous and accurate article that adheres to the specified, detailed outline cannot be constructed. The creation of such content is contingent on the future publication of research that includes the complete spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization and Structural Conformation of 1 Benzyloxy 4 2 Bromoethoxy Benzene and Its Derivatives

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and its packing within the crystal lattice. While a crystal structure for 1-(benzyloxy)-4-(2-bromoethoxy)benzene itself is not publicly documented, analysis of closely related derivatives offers significant insight into the expected solid-state molecular architecture.

Detailed crystallographic studies on derivatives such as 4-(benzyloxy)-2-bromo-1-methoxybenzene provide a robust model for the structural characteristics of this class of compounds. The crystal structure of this derivative reveals specific conformational preferences and intermolecular interactions that are likely to be preserved in this compound.

In the solid state, the molecule is not planar. A key structural feature is the significant dihedral angle between the two aromatic rings—the phenyl ring of the benzyl (B1604629) group and the substituted benzene (B151609) ring. In the case of 4-(benzyloxy)-2-bromo-1-methoxybenzene, these two rings are nearly orthogonal to each other, exhibiting a dihedral angle of 72.6(3)°. nih.gov This twisted conformation is a common feature in related benzyloxy-benzene derivatives, as seen in 1-(benzyloxy)-4-(2-nitroethenyl)benzene, which crystallizes with three independent molecules showing dihedral angles ranging from 70.26(13)° to 84.22(12)°. researchgate.net This preference for a non-planar arrangement minimizes steric hindrance between the two aromatic systems.

The crystal packing of these molecules is often stabilized by a network of weak intermolecular interactions. For 4-(benzyloxy)-2-bromo-1-methoxybenzene, the crystal structure is stabilized by weak C—H⋯O interactions. nih.gov In the broader family of bromo-alkoxy-benzene derivatives, other non-covalent interactions play a crucial role in defining the supramolecular architecture. Studies on compounds like 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) and 1,4-dibromo-2,5-bis(phenylalkoxy)benzene have identified the presence of significant intermolecular Br⋯Br interactions nih.govmdpi.com and C–Br⋯π(arene) contacts. mdpi.com These interactions, along with potential arene-arene π-stacking, are critical in directing the assembly of the molecules into a stable crystal lattice. mdpi.com

The crystallographic data for 4-(benzyloxy)-2-bromo-1-methoxybenzene, a close analogue, are summarized in the table below, providing a quantitative basis for understanding the likely structural parameters of the title compound.

Interactive Data Table: Crystallographic Data for 4-(Benzyloxy)-2-bromo-1-methoxybenzene nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight (Mr) | 293.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1415 (7) |

| b (Å) | 8.2635 (7) |

| c (Å) | 25.287 (2) |

| β (°) | 94.401 (10) |

| Volume (ų) | 1279.5 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Dihedral Angle (Rings) (°) | 72.6 (3) |

Computational and Theoretical Chemistry Studies on 1 Benzyloxy 4 2 Bromoethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern quantum chemical calculations, balancing computational cost with accuracy for molecules of this size. DFT methods are instrumental in exploring the fundamental electronic and structural properties of 1-(benzyloxy)-4-(2-bromoethoxy)benzene.

Quantum chemical calculations can elucidate the electronic landscape of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For aromatic ethers, the HOMO is typically characterized by π-orbitals distributed across the benzene (B151609) ring and the oxygen atoms of the ether linkages. The benzyloxy group, with its additional phenyl ring, contributes to an extended π-system. The LUMO, conversely, is often a π*-antibonding orbital, primarily located over the benzene rings.

A molecular electrostatic potential (MEP) map would further reveal the charge distribution. The electronegative oxygen and bromine atoms would be surrounded by regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) groups would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively high, with electron density on the benzene rings and oxygen atoms. |

| LUMO Energy | Lowered by the influence of the bromo group and aromatic systems. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

Note: The values in this table are qualitative predictions based on the analysis of similar compounds and general principles of quantum chemistry, in the absence of direct computational studies on this compound.

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-O-C ether linkages and the C-C bond of the ethoxy chain. A conformational analysis using DFT would involve systematically rotating these bonds to map the potential energy surface and identify low-energy conformers. libretexts.org

The dihedral angles defining the orientation of the benzyl (B1604629) group relative to the phenoxy ring, and the conformation of the bromoethoxy side chain, are critical. It is anticipated that the most stable conformers will seek to minimize steric hindrance between the bulky benzyloxy group and the bromoethoxy chain. Studies on similar long-chain alkoxybenzenes suggest that extended, or all-trans, conformations of the alkyl chain are often energetically favorable. researchgate.netnih.gov

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Orientations |

|---|---|---|

| C(ar)-O-CH2-C(ar) | Orientation of the benzyl group relative to the phenoxy ring. | Staggered conformations to minimize steric clash. |

| O-CH2-CH2-Br | Conformation of the bromoethoxy chain. | Anti-periplanar arrangement of the oxygen and bromine atoms. |

Note: The expected orientations are based on general principles of conformational analysis and studies of related molecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state).

For a flexible molecule like this, MD simulations could reveal the preferred conformations in solution and the timescales of transitions between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. The simulations would also provide information on the solvation structure and the dynamics of solvent molecules around the solute.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the various protons and carbons in this compound would be invaluable for interpreting experimental NMR spectra and confirming the connectivity and electronic environment of the atoms.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). The calculations would identify the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions could then be correlated with an experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

For example, the reaction of this compound with a nucleophile could be modeled to understand the SN2 reaction pathway. The calculations would provide a detailed picture of the bond-making and bond-breaking processes that occur during the reaction, offering insights that are often difficult to obtain through experimental means alone.

Strategic Applications of 1 Benzyloxy 4 2 Bromoethoxy Benzene As a Versatile Synthetic Intermediate

Building Block for Macrocyclic Host Systems

The distinct functionalities of 1-(Benzyloxy)-4-(2-bromoethoxy)benzene make it a key component in the synthesis of macrocycles, which are large cyclic molecules capable of encapsulating smaller guest molecules.

Pillar[n]arenes are a class of macrocyclic hosts with a unique pillar-shaped architecture. The synthesis of functionalized pillar[n]arenes can be achieved through the co-cyclization of multiple monomer units. researchgate.net this compound is used as a functional monomer in these reactions to introduce specific side chains onto the pillararene rim.

A significant application of this compound is in the synthesis of asymmetrically functionalized pillar researchgate.netarenes. nih.govrsc.org These structures are created through a co-cyclization strategy involving 1,4-dimethoxybenzene, paraformaldehyde, and this compound in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). nih.govrsc.org This approach allows for the incorporation of a single functional unit—the benzyloxy-bromoethoxy moiety—alongside the methoxy-bearing units, resulting in an A1/A2-asymmetric pillar researchgate.netarene. nih.govrsc.org

The benzyloxy group serves as a protecting group that can be later removed via catalytic hydrogenation to yield a hydroxyl group, providing a site for further modification. nih.govrsc.org The bromoethoxy chain provides a reactive handle for subsequent chemical transformations.

Table 1: Synthesis of A1/A2-Difunctionalized Pillar researchgate.netarene

| Reactants | Catalyst | Solvent | Product |

|---|---|---|---|

| 1,4-Dimethoxybenzene | BF₃·OEt₂ | Dichloromethane (B109758) | A1/A2-benzyloxybromoalkoxy difunctionalized-pillar researchgate.netarene |

| This compound |

This table summarizes the key components used in the co-cyclization reaction to produce asymmetrically functionalized pillar researchgate.netarenes. nih.govrsc.org

Pillar researchgate.netarenes synthesized using this compound exhibit interesting concentration-dependent self-assembly behavior in solution. nih.govrsc.orgkfas.org.kw Specifically, A1/A2-asymmetric-difunctionalized pillar researchgate.netarenes bearing a long bromoalkoxy chain can form different supramolecular structures depending on their concentration. nih.govrsc.org

At low concentrations, the molecule can form a pseudo tandfonline.comrotaxane , where the bromoalkoxy chain of one pillararene threads through its own cavity. nih.govrsc.orgkfas.org.kw As the concentration increases, two of these molecules can interlock to form a double-threaded supramolecular dimer . nih.govrsc.orgkfas.org.kw This transition is driven by intermolecular interactions and can be studied using various analytical techniques, including ¹H NMR spectroscopy, Diffusion-Ordered Spectroscopy (DOSY), Dynamic Light Scattering (DLS), and Isothermal Titration Calorimetry (ITC). nih.govrsc.org Single-crystal X-ray analysis has confirmed the structure of the double-threaded dimer in the solid state. rsc.org

Table 2: Concentration-Dependent Self-Assembly of a Functionalized Pillar researchgate.netarene

| Concentration | Dominant Supramolecular Structure | Description |

|---|---|---|

| Low | Pseudo tandfonline.comrotaxane | The bromoalkoxy chain threads through its own pillararene cavity. nih.govrsc.orgkfas.org.kw |

This table illustrates the different self-assembled structures formed by A1/A2-asymmetric-difunctionalized pillar researchgate.netarenes at varying concentrations. nih.govrsc.orgkfas.org.kw

This compound is also a valuable reagent for functionalizing other important macrocycles, such as 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). In a reported synthesis, the compound is reacted with a 1,7-diprotected cyclen derivative. researchgate.net The bromoethoxy group acts as an electrophile, alkylating the free secondary amine positions on the cyclen ring in a one-pot reaction. researchgate.net

Following the attachment of the pendant arms, the benzyloxy and benzyloxycarbonyl protecting groups can be removed simultaneously through catalytic hydrogenation. researchgate.net This process yields novel phenol-containing cyclen derivatives, which can be used as ligands for metal ions or as building blocks for more complex supramolecular systems. researchgate.net

Synthesis of Pillar[n]arenes via Co-cyclization Reactions

Precursor for Advanced Polymeric and Supramolecular Materials

The reactive bromoalkoxy group and the protected phenolic hydroxyl group make this compound an excellent precursor for creating advanced polymeric and supramolecular materials. Once incorporated into a larger structure like a pillararene, the bromo group serves as a key initiation or connection point for polymerization reactions. researchgate.net

This functionality allows for the synthesis of supramolecular polymers where pillararene units are linked together, or for the grafting of these macrocycles onto other polymer backbones. The resulting materials can exhibit stimuli-responsive behavior, where the host-guest interactions of the pillararene units can be used to control the material's properties. researchgate.net The self-assembly properties of monofunctionalized pillar researchgate.netarenes can lead to the formation of supramolecular polymers. rsc.org

General Intermediate in Multi-Step Retrosynthetic Pathways towards Functional Molecules

Beyond its direct use in creating macrocycles, this compound is a strategic intermediate in multi-step synthesis. libretexts.orglibretexts.org In retrosynthetic analysis, it can be identified as a key building block that connects different parts of a target molecule.

The compound effectively serves as a protected 4-(2-bromoethoxy)phenol. The benzyloxy group is a robust protecting group for the phenol (B47542), stable to many reaction conditions but easily removed by catalytic hydrogenation. nih.gov The 2-bromoethoxy group is a versatile electrophile that readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols) to form stable ether, amine, or thioether linkages. researchgate.net This dual functionality allows chemists to introduce a protected phenol and a reactive handle in a single step, streamlining complex synthetic routes toward functional molecules such as liquid crystals or biologically active compounds. researchgate.netnih.gov

Future Research Trajectories and Innovations

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of aryl ethers like 1-(benzyloxy)-4-(2-bromoethoxy)benzene often relies on the Williamson ether synthesis, a robust but century-old method that can be resource-intensive and generate significant salt waste. Future research is increasingly focused on developing more sustainable and efficient alternatives that align with the principles of green chemistry.

Key areas of innovation include:

Catalyst Development: Moving away from stoichiometric reagents to catalytic systems is a primary goal. This includes the use of copper- or palladium-based catalysts for cross-coupling reactions, which can operate under milder conditions. organic-chemistry.org Research into novel, highly active monophosphine-based palladium catalysts, for instance, has enabled the direct and selective synthesis of phenols from aryl halides, which can then be alkylated in a one-pot method to form alkyl aryl ethers.

Metal-Free Synthesis: A significant advancement is the development of metal-free arylation reactions. One promising approach involves the use of diaryliodonium salts to arylate alcohols in water, a benign solvent. acs.orgnih.govorganic-chemistry.org This method avoids expensive and potentially toxic metal catalysts and can proceed at low temperatures, reducing energy consumption. organic-chemistry.org

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) represents a major step forward in improving the efficiency of etherification reactions. benthamdirect.comwikipedia.org Microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields compared to conventional heating. benthamdirect.comwikipedia.orgorgchemres.orgsacredheart.edu This technique has been successfully applied to Williamson ether synthesis, making it a faster and more energy-efficient process. benthamdirect.comwikipedia.orgorgchemres.org Furthermore, sonication has been shown to vastly increase the rate of Mitsunobu reactions for forming aryl ethers, particularly with sterically hindered substrates. organic-chemistry.org

The table below summarizes a comparison between traditional and emerging greener synthetic approaches for aryl ethers.

| Feature | Traditional Williamson Synthesis | Greener Synthetic Pathways |

| Catalyst | Often requires strong bases in stoichiometric amounts | Catalytic amounts of transition metals (e.g., Pd, Cu) or metal-free reagents (e.g., diaryliodonium salts) organic-chemistry.orgacs.org |

| Solvent | Typically polar aprotic solvents (e.g., DMF, Acetone) sid.ir | Benign solvents like water or solvent-free conditions organic-chemistry.orgorgchemres.org |

| Energy Input | Prolonged heating under reflux sacredheart.edu | Microwave irradiation or sonication for rapid heating benthamdirect.comorganic-chemistry.org |

| Byproducts | Significant inorganic salt waste | Reduced waste streams; potential for recyclable byproducts (e.g., iodoarene) organic-chemistry.org |

| Reaction Time | Several hours sacredheart.edu | Minutes to a few hours benthamdirect.com |

Exploration of Novel Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in one step, allow for the rapid construction of complex molecules. The bifunctional nature of this compound—containing both an aryl ether and an alkyl halide—makes it an ideal candidate for the design of novel cascade and MCRs.

Future research could explore:

Tandem Reactions: Designing one-pot sequences where the bromoethoxy group first undergoes a substitution or coupling reaction, followed by a transformation involving the aromatic core or the benzyloxy group.

Multicomponent Synthesis: Utilizing the compound as a building block in MCRs to generate highly functionalized and structurally diverse molecular libraries. For example, MCRs have been developed for the one-pot synthesis of highly functionalized furans and diaryl ethers, demonstrating the power of this approach to build complexity efficiently. rsc.orgnih.gov

Asymmetric Catalysis: Developing asymmetric allylic substitution reactions where derivatives of this compound act as nucleophiles to generate chiral, multifunctional aryl allyl ethers. nih.govresearchgate.net Such reactions provide access to enantiomerically pure building blocks that are valuable in pharmaceutical synthesis. researchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding the rational design of new molecules and synthetic pathways. For derivatives of this compound, advanced computational studies can accelerate discovery and optimization.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, determine the stability of intermediates and transition states, and predict spectroscopic properties. researchgate.netnih.gov Such studies can elucidate the electronic effects of substituents on the benzene (B151609) ring, helping to optimize reaction conditions and predict the regioselectivity of subsequent transformations. researchgate.netijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.govresearchgate.net For new derivatives synthesized from this compound, QSAR can predict their potential efficacy as therapeutic agents or their toxicological profiles, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.govnih.govdoaj.org

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. By predicting the binding affinity and orientation of novel benzyloxybenzene derivatives within the active site of a receptor, molecular docking can guide the design of potent and selective enzyme inhibitors or other bioactive compounds. researchgate.netimist.ma

The following table outlines the application of these computational methods.

| Computational Method | Application for this compound Derivatives | Potential Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict electronic properties, and analyze molecular stability. researchgate.netnih.gov | Optimized synthetic routes, design of molecules with desired electronic or optical properties. |

| QSAR | Correlate structural features with biological activity or toxicity. nih.govresearchgate.net | Prioritization of drug candidates, prediction of safety profiles. |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes, receptors). imist.ma | Rational design of potent and selective bioactive compounds. |

Expanding the Scope of Supramolecular Architectures from Derivatives

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The rigid yet modifiable scaffold of this compound makes its derivatives attractive building blocks for constructing sophisticated supramolecular architectures.

Future research directions include:

Macrocycle Synthesis: Derivatives can be used to synthesize novel macrocycles like biphenarenes, which are composed of biphenol ether units linked by methylene (B1212753) bridges. nih.gov These hosts possess unique geometries and recognition properties, making them useful for forming inclusion complexes with guest molecules. nih.gov

Dendrimer Construction: The compound can serve as a core or a branching unit in the synthesis of dendrimers. Dendritic structures with functional cores can create unique microenvironments that influence molecular recognition and catalysis, mimicking biological systems like proteins. nih.gov

Functional Materials: By incorporating derivatives into polymers or self-assembling systems, new materials with tailored properties can be developed. For instance, supramolecular polymers based on crown ethers have been created where water acts as a comonomer, leading to materials with applications as coatings or self-healing agents. frontiersin.orgspringernature.com

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is a key enabling technology in this field and offers significant advantages over traditional batch production for the synthesis of intermediates like this compound.

Key benefits and research avenues are:

Enhanced Safety and Control: Flow reactors handle only small volumes of material at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. pharmasalmanac.com The high surface-area-to-volume ratio allows for superior control over temperature and mixing. chemistryviews.org

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, enabling the production of large quantities of material from a small reactor. nih.gov Reactions that are slow in batch can be accelerated by operating at higher temperatures and pressures safely. researchgate.net The scalability from laboratory to production can be more straightforward than with batch processes. researchgate.net

Integration of Enabling Technologies: Flow chemistry can be combined with other technologies like microwave heating or photochemistry to access novel reaction pathways and further intensify processes. frontiersin.orgrsc.org This integration allows for the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), in multi-step, automated sequences. researchgate.netgoogle.com

The adoption of these advanced manufacturing technologies promises to make the synthesis of this compound and its derivatives more economical, sustainable, and safer for industrial-scale production. pharmasalmanac.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-4-(2-bromoethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-(benzyloxy)phenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) facilitates the formation of the bromoethoxy moiety. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 phenol:dibromoethane) are critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:

- ¹H-NMR : Aromatic protons (δ 6.8–7.4 ppm, multiplet), benzyloxy CH₂ (δ 4.9–5.1 ppm, singlet), bromoethoxy CH₂Br (δ 3.6–3.8 ppm, triplet), and OCH₂CH₂Br (δ 4.3–4.5 ppm, triplet) .

- ¹³C-NMR : Benzyl carbons (δ 70–75 ppm), brominated CH₂ (δ 30–35 ppm), and aromatic carbons (δ 110–160 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., m/z calculated for C₁₅H₁₅BrO₂: 322.03) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Competing reactions include:

- Dibromoethane polymerization : Mitigated by using anhydrous conditions and controlled temperature.

- Benzyl group cleavage : Avoid strong acids/bases; use milder catalysts (e.g., K₂CO₃ instead of NaOH).

- Cross-contamination : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How does the bromoethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C replaces Br with aryl groups. Reaction efficiency depends on ligand choice (e.g., SPhos for hindered substrates) and base (e.g., Cs₂CO₃) .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model hydrolysis pathways of the bromoethoxy group. Parameters include bond dissociation energies (C-Br: ~70 kcal/mol) and solvation effects. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines and validated inhibitors (e.g., kinase inhibitors for signaling studies).

- Apply dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests). Cross-reference with databases like ChEMBL or PubChem BioAssay .

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The bromoethoxy group enhances electron-withdrawing capacity, enabling applications in organic semiconductors. UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (oxidation potential ~+1.05 V vs. Ag/AgCl) characterize its optoelectronic properties. Doping into polymer matrices (e.g., P3HT) improves charge transport in OLEDs .

Methodological and Safety Considerations

Q. What are best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture.

- Safety : Use PPE (nitrile gloves, lab coat), and work in a fume hood. Spills require neutralization with 10% NaHCO₃ followed by ethanol rinse .

Q. How can researchers optimize reaction scalability without compromising purity?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.